FzM1

Beschreibung

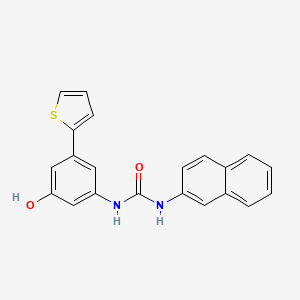

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTSACXGWYGCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FPS-ZM1 as a RAGE Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of a range of chronic inflammatory diseases, including Alzheimer's disease, diabetes, and cancer.[1][2] The interaction of RAGE with its ligands, such as advanced glycation end products (AGEs), S100 proteins, and amyloid-β (Aβ), triggers a cascade of intracellular signaling events, leading to sustained cellular stress and inflammation.[3][4] FPS-ZM1 is a potent, high-affinity, and blood-brain barrier-permeable small molecule inhibitor of RAGE.[5][6][7] This technical guide provides an in-depth overview of FPS-ZM1, focusing on its mechanism of action, quantitative data, experimental protocols, and its effects on RAGE-mediated signaling pathways.

Chemical and Physical Properties

FPS-ZM1, with the chemical name 4-Chloro-N-cyclohexyl-N-(phenylmethyl)benzamide, is a tertiary amide with the following properties:[6][8]

| Property | Value |

| Molecular Formula | C₂₀H₂₂ClNO |

| Molecular Weight | 327.85 g/mol [8] |

| CAS Number | 945714-67-0[8] |

| Purity | ≥98% (HPLC)[6] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM).[8] Insoluble in H₂O.[3] |

| Storage | Store at -20°C[8] |

Quantitative Data: In Vitro Efficacy

FPS-ZM1 has been demonstrated to be a high-affinity antagonist of RAGE, effectively blocking the binding of various ligands.

| Parameter | Value | Description |

| Kᵢ | 25 nM[6][8] | Inhibitor constant, indicating a high binding affinity of FPS-ZM1 for RAGE. |

| IC₅₀ | 0.6 μM[4][9] | Half-maximal inhibitory concentration for RAGE. |

Mechanism of Action

FPS-ZM1 exerts its inhibitory effect by specifically targeting the V-domain of the RAGE receptor.[5][6] This domain is the primary binding site for many of its pathogenic ligands, including Aβ.[5] By binding to the V-domain, FPS-ZM1 allosterically blocks the interaction of these ligands with RAGE, thereby preventing the initiation of downstream inflammatory and pro-apoptotic signaling cascades.[4][5]

Signaling Pathways

The binding of ligands to RAGE activates multiple downstream signaling pathways, culminating in the activation of the transcription factor NF-κB, a master regulator of inflammation.[4][10] FPS-ZM1, by inhibiting the initial ligand-RAGE interaction, effectively suppresses these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FPS-ZM1 [neuromics.com]

- 5. FPS-ZM1 Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]

- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RAGE-Specific Inhibitor FPS-ZM1 Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of FPS-ZM1: A Technical Guide to a Potent RAGE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FPS-ZM1, a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE). FPS-ZM1 has emerged as a significant research tool and a potential therapeutic candidate, particularly in the context of Alzheimer's disease, due to its ability to traverse the blood-brain barrier and modulate key pathological pathways. This document details the experimental protocols for its synthesis and biological characterization, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in a variety of chronic diseases, including diabetes, inflammation, and neurodegenerative disorders such as Alzheimer's disease.[1] The engagement of RAGE by its ligands, such as advanced glycation end products (AGEs), S100 proteins, and amyloid-β (Aβ), triggers a cascade of intracellular signaling events that lead to sustained cellular activation and tissue damage.

In the context of Alzheimer's disease, RAGE plays a crucial role in mediating the neurotoxic effects of Aβ. It facilitates the influx of circulating Aβ across the blood-brain barrier into the brain and contributes to neuroinflammation, oxidative stress, and synaptic dysfunction.[2][3] Consequently, the development of small molecule inhibitors that can block the RAGE-Aβ interaction has been a key focus of therapeutic research.

FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide) was identified through the screening of a small molecule library as a potent and specific inhibitor of RAGE.[2] It binds with high affinity to the V domain of RAGE, the primary ligand-binding site, thereby preventing the interaction of RAGE with its ligands.[2] Preclinical studies have demonstrated that FPS-ZM1 can cross the blood-brain barrier, reduce Aβ accumulation, suppress neuroinflammation, and improve cognitive function in mouse models of Alzheimer's disease.[1][2][3]

Discovery and Synthesis of FPS-ZM1

Discovery

FPS-ZM1 was discovered through a screening campaign of a chemical library to identify compounds that could inhibit the RAGE-Aβ interaction. The initial hits from this screen informed the design and synthesis of a second-generation library of tertiary amides, leading to the identification of FPS-ZM1 as a high-affinity RAGE-specific inhibitor.[2]

Synthesis of FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide)

The synthesis of FPS-ZM1 involves the amidation of 4-chlorobenzoic acid with N-benzylcyclohexylamine. A general and efficient method for this type of amide bond formation can be achieved using a coupling agent.

Reaction Scheme:

Experimental Protocol: Synthesis of N-benzyl-4-chloro-N-cyclohexylbenzamide

-

Materials and Reagents:

-

4-chlorobenzoic acid

-

N-benzylcyclohexylamine

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Triethylamine (TEA)

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

To a stirred solution of iodine (1.2 eq) in dichloromethane (CH2Cl2) at 0°C, add triphenylphosphine (1.2 eq) in one portion.

-

Add N-benzylcyclohexylamine (1.2 eq) to the mixture and continue stirring for 5 minutes.

-

Add triethylamine (2.0 eq) to the resulting mixture, followed by the addition of 4-chlorobenzoic acid (1.0 eq).[4]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the crude mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-40%) to yield N-benzyl-4-chloro-N-cyclohexylbenzamide as a solid.[4]

-

-

Characterization:

-

The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity. The expected molecular weight of FPS-ZM1 is 327.85 g/mol .

-

Biological Activity and Mechanism of Action

RAGE Binding and Inhibition

FPS-ZM1 is a high-affinity antagonist of RAGE, with a reported inhibitory constant (Ki) of 25 nM. It specifically binds to the V domain of RAGE, thereby blocking the interaction of RAGE with its ligands, including Aβ40 and Aβ42.[2]

Experimental Protocol: Surface Plasmon Resonance (SPR) for RAGE Binding

-

Instrumentation and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant soluble RAGE (sRAGE)

-

FPS-ZM1

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize sRAGE onto the sensor chip surface via standard amine coupling chemistry.

-

Prepare a series of dilutions of FPS-ZM1 in running buffer.

-

Inject the FPS-ZM1 solutions over the sRAGE-immobilized surface at a constant flow rate.

-

Monitor the binding events in real-time by measuring the change in resonance units (RU).

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the resulting sensorgrams using appropriate software to determine the binding kinetics (association and dissociation rates) and calculate the equilibrium dissociation constant (KD).

-

Inhibition of Downstream Signaling

By blocking ligand binding to RAGE, FPS-ZM1 effectively inhibits the activation of downstream signaling pathways. A key pathway inhibited by FPS-ZM1 is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in the inflammatory response.[2]

Experimental Protocol: Western Blot for NF-κB Activation

-

Cell Culture and Treatment:

-

Culture RAGE-expressing cells (e.g., microglia or neuronal cell lines).

-

Pre-treat cells with various concentrations of FPS-ZM1.

-

Stimulate the cells with a RAGE ligand (e.g., Aβ or AGEs).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract nuclear and cytoplasmic proteins.

-

Determine the protein concentration of the extracts using a standard assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

-

Preclinical Efficacy in Alzheimer's Disease Models

In vivo studies using transgenic mouse models of Alzheimer's disease, such as the APPsw/0 mice, have demonstrated the therapeutic potential of FPS-ZM1.[1][2]

Experimental Protocol: In Vivo Efficacy in an Alzheimer's Mouse Model

-

Animal Model and Treatment:

-

Use aged APPsw/0 transgenic mice, which overexpress a mutant form of human amyloid precursor protein and develop age-dependent Aβ pathology.

-

Administer FPS-ZM1 (e.g., 1 mg/kg, intraperitoneally) or vehicle control to the mice daily for a specified duration.[2]

-

-

Behavioral Testing (Morris Water Maze):

-

Acclimatize the mice to the testing room and equipment.

-

Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency and path length to reach the platform.

-

Probe Trial: Remove the platform and allow the mice to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[3][5]

-

-

Biochemical Analysis (Aβ ELISA):

-

Following the behavioral tests, sacrifice the mice and harvest the brain tissue.

-

Homogenize the brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.

-

Quantify the levels of Aβ40 and Aβ42 in the brain homogenates using specific enzyme-linked immunosorbent assay (ELISA) kits.[6][7]

-

Data Presentation

Table 1: Quantitative Biological Data for FPS-ZM1

| Parameter | Value | Assay | Target | Reference |

| Ki | 25 nM | Radioligand Binding | RAGE | |

| IC₅₀ | ~100 nM | Aβ-RAGE Binding | RAGE | [2] |

Visualizations

Signaling Pathways

Caption: RAGE Signaling Pathway and the inhibitory action of FPS-ZM1.

Experimental Workflows

Caption: Workflow for the discovery and validation of FPS-ZM1.

Conclusion

FPS-ZM1 is a well-characterized, potent, and specific inhibitor of the RAGE receptor. Its ability to cross the blood-brain barrier and mitigate key aspects of Alzheimer's disease pathology in preclinical models makes it an invaluable tool for neurodegeneration research. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of RAGE inhibition and the application of FPS-ZM1 in the field of drug discovery.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

The Role of FPS-ZM1 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to progressive neurodegeneration and cognitive decline. The Receptor for Advanced Glycation End products (RAGE) has emerged as a key player in the pathogenesis of AD, mediating Aβ-induced cellular stress, neuroinflammation, and Aβ transport across the blood-brain barrier (BBB). FPS-ZM1, a high-affinity, BBB-permeable RAGE-specific inhibitor, has shown significant promise in preclinical studies as a potential disease-modifying agent for AD. This technical guide provides an in-depth overview of the core science behind FPS-ZM1, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Mechanism of Action of FPS-ZM1

FPS-ZM1 is a potent antagonist of RAGE, a multiligand receptor of the immunoglobulin superfamily. In the context of Alzheimer's disease, RAGE is implicated in a vicious cycle of Aβ accumulation and neuroinflammation. FPS-ZM1 exerts its therapeutic effects through a multi-modal mechanism of action:

-

Direct Inhibition of Aβ-RAGE Interaction: FPS-ZM1 specifically binds to the V domain of RAGE, the primary binding site for Aβ.[1][2] This direct blockade prevents the engagement of both Aβ40 and Aβ42 with RAGE on various cell types, including neurons, microglia, and endothelial cells of the BBB.[2]

-

Reduction of Aβ Influx across the BBB: RAGE is known to mediate the transport of circulating Aβ from the periphery into the brain. By inhibiting this interaction at the BBB, FPS-ZM1 reduces the influx of Aβ into the central nervous system, thereby lowering the overall Aβ burden in the brain.[1][2]

-

Suppression of Neuroinflammation: The binding of Aβ to RAGE on microglia triggers a pro-inflammatory cascade, leading to the activation of these immune cells and the release of inflammatory cytokines. FPS-ZM1's inhibition of this interaction significantly suppresses microglia activation and the associated neuroinflammatory response.[2][3]

-

Inhibition of β-Secretase (BACE1) Activity: The Aβ-RAGE signaling axis has been shown to upregulate the expression and activity of BACE1, the rate-limiting enzyme in the production of Aβ. By blocking this pathway, FPS-ZM1 indirectly reduces the endogenous production of Aβ in the brain.[2]

The downstream effects of RAGE activation by Aβ involve the transcription factor nuclear factor-kappa B (NF-κB), which plays a central role in the expression of pro-inflammatory genes and BACE1.[2] FPS-ZM1's blockade of RAGE signaling effectively dampens this NF-κB-mediated pathological cascade.

Quantitative Data Summary

The efficacy of FPS-ZM1 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay/Method | Reference |

| Binding Affinity (Ki) | 25 nM | RAGE Antagonist Assay | [1] |

| IC50 | 0.6 µM | RAGE Inhibition Assay | [4] |

Table 1: In Vitro Efficacy of FPS-ZM1

| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |

| 17-month-old APPsw/0 mice | 1 mg/kg (i.v.) | Not specified | - 60-80% reduction in Aβ40 and Aβ42 levels in cortex and hippocampus- 70-80% reduction in amyloid load in cortex and hippocampus- ~80% reduction in activated microglia- >80% reduction in BACE1 mRNA and protein levels | [2] |

| AGEs-induced rat model | Intraperitoneal administration | Not specified | - Significant reduction in Aβ production, inflammation, and oxidative stress- Significant reduction in escape latency in the Morris water maze test | [3][5] |

Table 2: In Vivo Efficacy of FPS-ZM1 in Animal Models of Alzheimer's Disease

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of FPS-ZM1.

In Vitro Aβ-RAGE Binding Assay (Cell-Free)

This assay quantifies the ability of FPS-ZM1 to inhibit the binding of Aβ to soluble RAGE (sRAGE).

-

Materials:

-

Immobilized human sRAGE

-

Radiolabeled ¹²⁵I-Aβ40

-

FPS-ZM1 at various concentrations (e.g., 10-500 nM)

-

-

Protocol:

-

Immobilized sRAGE is incubated with ¹²⁵I-Aβ40 in the presence of varying concentrations of FPS-ZM1.

-

After incubation, unbound ¹²⁵I-Aβ40 is washed away.

-

The amount of bound ¹²⁵I-Aβ40 is quantified using a gamma counter.

-

The inhibitory constant (Ki) is calculated from the dose-response curve.[2]

-

In Vivo Studies in APPsw/0 Transgenic Mice

These studies assess the therapeutic efficacy of FPS-ZM1 in a well-established mouse model of AD.

-

Animal Model: 17-month-old APPsw/0 transgenic mice, which exhibit significant Aβ pathology.[2]

-

FPS-ZM1 Administration:

-

Behavioral Testing (Morris Water Maze):

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[7][8][9][10][11]

-

Training: Mice undergo several days of training to learn the location of the hidden platform using spatial cues in the room.[9]

-

Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.[7][9]

-

-

Biochemical Analysis:

-

Immunohistochemistry:

Studies in AGEs-Induced Rat Model

This model investigates the role of the AGEs-RAGE axis in AD-like pathology.

-

Model Induction: Advanced glycation end products (AGEs) are injected directly into the hippocampus of rats to activate the RAGE pathway.[3][5]

-

FPS-ZM1 Administration: FPS-ZM1 is administered intraperitoneally.[3][5]

-

Outcome Measures:

Visualizations: Signaling Pathways and Experimental Workflows

RAGE Signaling Pathway in Alzheimer's Disease and the Action of FPS-ZM1

Caption: RAGE signaling cascade in AD and the inhibitory action of FPS-ZM1.

Experimental Workflow for In Vivo Evaluation of FPS-ZM1

Caption: A typical experimental workflow for assessing FPS-ZM1 in an AD mouse model.

Conclusion

FPS-ZM1 represents a promising therapeutic candidate for Alzheimer's disease by targeting the RAGE signaling pathway. Its ability to cross the blood-brain barrier and exert multiple beneficial effects, including reducing Aβ accumulation, suppressing neuroinflammation, and improving cognitive function in preclinical models, underscores its potential as a disease-modifying therapy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of AD drug discovery and development. Further investigation into the long-term efficacy and safety of FPS-ZM1 is warranted to advance this compound towards clinical application.

References

- 1. FPS ZM1 | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]

- 2. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FPS-ZM1 [neuromics.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 8. mmpc.org [mmpc.org]

- 9. youtube.com [youtube.com]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 13. researchgate.net [researchgate.net]

- 14. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Visualisation of Microglia with the use of Immunohistochemical Double Staining Method for CD-68 and Iba-1 of Cerebral Tissue Samples in Cases of Brain Contusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunohistochemical Detection of Microglia | Springer Nature Experiments [experiments.springernature.com]

An In-depth Guide to FPS-ZM1 and Neuroinflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FPS-ZM1, a potent and specific inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE). It details the molecule's mechanism of action, its effects on neuroinflammatory signaling pathways, and its therapeutic potential, supported by quantitative data and established experimental protocols.

Introduction to RAGE-Mediated Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as in acute brain injuries like ischemic stroke. A key player in this process is the Receptor for Advanced Glycation Endproducts (RAGE), a multiligand transmembrane receptor of the immunoglobulin superfamily.[1][2] RAGE is expressed on various cells within the central nervous system (CNS), including neurons, microglia, and astrocytes.[1]

RAGE binds to a diverse array of ligands, which are often associated with cellular stress and damage. These include Advanced Glycation Endproducts (AGEs), amyloid-β (Aβ) peptides, S100/calgranulin family proteins, and High Mobility Group Box 1 (HMGB1).[1][3][4][5] The engagement of these ligands with RAGE triggers a cascade of intracellular signaling events, culminating in the activation of transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and subsequent production of pro-inflammatory cytokines and reactive oxygen species (ROS).[6] This sustained activation contributes to a chronic inflammatory state, neuronal damage, and cognitive decline.[3][7]

FPS-ZM1: A Specific RAGE Antagonist

FPS-ZM1 is a high-affinity, small-molecule inhibitor designed to specifically antagonize RAGE.[6][8] It has been identified as a valuable research tool and a potential therapeutic agent due to its ability to readily cross the blood-brain barrier (BBB) and its non-toxic profile in preclinical models.[7][8][9]

Mechanism of Action: FPS-ZM1 exerts its inhibitory effect by binding to the extracellular V (variable) domain of RAGE.[10] This is the primary binding site for many of its pathogenic ligands, including Aβ and S100B.[3] By occupying this site, FPS-ZM1 physically obstructs the ligand-RAGE interaction, thereby preventing the initiation of downstream inflammatory signaling.[6][9] This blockade effectively suppresses microglia activation, reduces the production of pro-inflammatory mediators, and mitigates cellular stress.[6][8][9]

The RAGE Signaling Pathway in Neuroinflammation

Upon ligand binding, RAGE undergoes a conformational change that facilitates its interaction with intracellular signaling adaptors. A key effector is Diaphanous-1 (DIAPH1), which serves as a cytoplasmic hub for RAGE signaling.[1][11] The RAGE-DIAPH1 interaction activates downstream pathways, most notably:

-

NF-κB Pathway: This is a canonical inflammatory pathway. Activation leads to the nuclear translocation of NF-κB p65, which then drives the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6][12]

-

MAPK Pathways: Mitogen-activated protein kinases, such as p38 and ERK, are also activated, contributing to the inflammatory response and cellular stress.[1]

-

NADPH Oxidase (NOX): RAGE signaling can activate NOX, leading to the production of ROS and subsequent oxidative stress, a major contributor to neuronal damage.[6]

FPS-ZM1 effectively blocks these cascades at their origin (the receptor), preventing the activation of DIAPH1 and the phosphorylation of NF-κB targets.[11][13]

Quantitative Data on FPS-ZM1 Efficacy

The potency and effects of FPS-ZM1 have been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Binding Affinity and Potency of FPS-ZM1

| Parameter | Value | Description | Source |

|---|---|---|---|

| Ki (Inhibitor Constant) | 25 nM | Represents the high binding affinity of FPS-ZM1 for the RAGE receptor. | [8] |

| IC50 | 0.6 µM | Concentration required to inhibit 50% of RAGE activity in specific assays. |[10] |

Table 2: Effect of FPS-ZM1 on Pro-inflammatory Mediators

| Model System | Treatment | Mediator Measured | Result | Source |

|---|---|---|---|---|

| Rat Primary Microglia | AGEs + FPS-ZM1 | TNF-α, IL-1β | Significant suppression of AGEs-induced expression. | [6] |

| Rat Primary Microglia | AGEs + FPS-ZM1 | iNOS, COX-2 | Significant suppression of AGEs-induced expression. | [6] |

| Rat Primary Microglia | AGEs + FPS-ZM1 | NF-κB p65 | Inhibition of nuclear translocation. | [6] |

| Rat Model of Focal Cerebral Ischemia | MCAO + FPS-ZM1 | Pro-inflammatory Cytokines | Decreased elevated levels post-ischemia. | [2][11] |

| Rat Hippocampus | AGEs + FPS-ZM1 | p-NF-κB, TNF-α, IL-1β | Significant reduction compared to AGEs alone. |[14] |

Key Experimental Methodologies

The evaluation of FPS-ZM1 relies on a combination of in vitro and in vivo experimental models. Below are outlines of core protocols used in the cited research.

Protocol 1: In Vitro Microglial Activation Assay

-

Cell Culture: Primary microglia are isolated from neonatal rat brains and cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of FPS-ZM1 for a specified time (e.g., 1 hour) before stimulation with a RAGE ligand (e.g., AGEs, 200 µg/mL) for 24 hours.

-

Cytokine Measurement (ELISA): The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Protein Analysis (Western Blot): Cell lysates are collected for Western blot analysis to measure the expression levels of proteins like RAGE, iNOS, COX-2, and the phosphorylation status of NF-κB p65.

-

ROS Measurement: Intracellular reactive oxygen species levels are measured using fluorescent probes like DCFH-DA.

Protocol 2: In Vivo Model of Neuroinflammation (LPS or MCAO)

-

Animal Model: Male Sprague-Dawley rats or APP-transgenic mice are used. Neuroinflammation can be induced by methods such as intracerebral injection of lipopolysaccharide (LPS) or by performing a distal middle cerebral artery occlusion (MCAO) to model ischemic stroke.[2][11]

-

Drug Administration: FPS-ZM1 (e.g., 1 mg/kg) or a vehicle control is administered, typically via intraperitoneal (i.p.) injection, at specified time points before or after the induced injury.[7]

-

Behavioral Testing: Cognitive function and neurological deficits are assessed using tests like the Morris Water Maze or neurological deficit scoring.[2][7]

-

Tissue Collection: At the end of the experiment (e.g., 7 days post-injury), animals are euthanized, and brain tissue is collected.[2]

-

Analysis:

-

Immunohistochemistry: Brain sections are stained for markers of microgliosis (Iba1) and astrocytosis (GFAP), as well as for RAGE and its ligands.[11]

-

Western Blot/ELISA: Brain homogenates are used to quantify levels of inflammatory proteins and cytokines as described in the in vitro protocol.[14]

-

Staining: Infarct volume and neuronal survival can be assessed using TTC or Nissl staining.[11][13]

-

Conclusion and Future Directions

FPS-ZM1 is a potent and specific inhibitor of the RAGE signaling pathway. By blocking the interaction of pathogenic ligands with the RAGE V-domain, it effectively attenuates downstream signaling through DIAPH1, NF-κB, and other pathways, leading to a significant reduction in neuroinflammation and oxidative stress.[6][11] Its ability to cross the blood-brain barrier and its demonstrated efficacy in various preclinical models of neurological disease make it a highly valuable tool for research.[7][9]

Further research should focus on its long-term efficacy and safety profile, its potential in combination therapies, and the exploration of its utility in a broader range of neurodegenerative and neuroinflammatory disorders. The continued investigation of FPS-ZM1 and other RAGE antagonists holds significant promise for the development of novel therapeutics to combat these debilitating conditions.

References

- 1. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Receptors for Advanced Glycation End Products (RAGE): Promising Targets Aiming at the Treatment of Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of RAGE, HMGB1, and S100beta in inflammation-induced preterm birth and fetal tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HMGB1 and RAGE in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RAGE-Specific Inhibitor FPS-ZM1 Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. apexbt.com [apexbt.com]

- 10. FPS-ZM1 [neuromics.com]

- 11. FPS-ZM1 Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of FPS-ZM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPS-ZM1 is a potent, small-molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE), a multiligand receptor of the immunoglobulin superfamily implicated in a variety of chronic diseases. By binding to the V domain of RAGE, FPS-ZM1 effectively blocks the interaction of RAGE with its diverse ligands, including Advanced Glycation End products (AGEs), S100 proteins, and amyloid-β (Aβ). This whitepaper provides an in-depth technical guide on the therapeutic potential of FPS-ZM1, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. The evidence presented herein underscores the promise of FPS-ZM1 as a therapeutic candidate for a range of pathological conditions, including neurodegenerative diseases, diabetes complications, cancer, and inflammatory disorders.

Introduction

The Receptor for Advanced Glycation End products (RAGE) is a pattern recognition receptor that plays a pivotal role in the inflammatory response.[1] Its engagement by a variety of ligands triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and STATs, and subsequent production of pro-inflammatory cytokines.[1][2] This sustained cellular activation contributes to the pathogenesis of numerous chronic diseases.

FPS-ZM1 is a high-affinity, blood-brain barrier-permeable RAGE inhibitor that has demonstrated significant therapeutic potential in preclinical studies.[3][4] Its ability to specifically target the RAGE V domain and disrupt ligand binding makes it a promising candidate for mitigating RAGE-mediated pathology.[5] This guide will explore the mechanism of action of FPS-ZM1, its effects on key signaling pathways, and its therapeutic efficacy in various disease models.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for FPS-ZM1 in various preclinical studies.

Table 1: Binding Affinity and Pharmacokinetics of FPS-ZM1

| Parameter | Value | Species | Reference |

| Ki (RAGE Binding) | 25 nM | In vitro | [6] |

| IC50 (RAGE Inhibition) | 0.6 µM | In vitro | N/A |

| Ki/Kd Ratio (vs. Parent Molecule) | 0.34 | In vitro | [7] |

| Blood-Brain Barrier Permeability | 53-fold greater than parent molecule | Mouse | [7] |

| Brain Uptake | 37.3% | Mouse | [7] |

Table 2: In Vitro Efficacy of FPS-ZM1

| Cell Line | Ligand | Endpoint | Effect of FPS-ZM1 | Concentration | Reference |

| RAGE-expressing CHO cells | Aβ40, Aβ42 | Cellular Stress | Inhibition | 10 nM - 10 µM | [3] |

| Primary Microglia | AGEs | Inflammatory Biomarkers (iNOS, TNF-α, IL-1β) | Alleviation | Not Specified | N/A |

Table 3: In Vivo Efficacy of FPS-ZM1 in an Alzheimer's Disease Mouse Model (APPsw/0)

| Parameter | Effect of FPS-ZM1 Treatment | Dosage | Reference |

| Aβ40 and Aβ42 levels in brain | Reduction | 1 mg/kg (i.v.) | [4] |

| β-secretase (BACE1) activity | Inhibition | 1 mg/kg (i.v.) | [3] |

| Microglia activation & neuroinflammation | Suppression | 1 mg/kg (i.v.) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of FPS-ZM1's therapeutic potential.

In Vitro RAGE Binding Assay

This protocol is designed to determine the binding affinity of FPS-ZM1 to the RAGE receptor.

-

Materials:

-

Recombinant soluble RAGE (sRAGE)

-

Fluorescently labeled RAGE ligand (e.g., FITC-S100B)

-

FPS-ZM1

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well black microplates

-

Plate reader with fluorescence detection capabilities

-

-

Procedure:

-

Coat the wells of the microplate with sRAGE and incubate overnight at 4°C.

-

Wash the wells with assay buffer to remove unbound sRAGE.

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Prepare serial dilutions of FPS-ZM1 in assay buffer.

-

Add the FPS-ZM1 dilutions to the wells, followed by the addition of a fixed concentration of the fluorescently labeled RAGE ligand.

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

Measure the fluorescence intensity in each well using a plate reader.

-

Calculate the Ki value by analyzing the competition binding data using appropriate software (e.g., Prism).

-

In Vivo Alzheimer's Disease Mouse Model Efficacy Study

This protocol outlines the procedure for evaluating the therapeutic efficacy of FPS-ZM1 in a transgenic mouse model of Alzheimer's disease (e.g., APPsw/0 mice).[3][4]

-

Animal Model:

-

Aged (e.g., 17-month-old) APPsw/0 transgenic mice, which exhibit significant Aβ pathology.[3]

-

Age-matched wild-type littermates as controls.

-

-

Treatment:

-

Administer FPS-ZM1 (e.g., 1 mg/kg) or vehicle control intravenously (i.v.) to the mice.[3]

-

Treatment duration can vary depending on the study design (e.g., single dose for acute effects or chronic dosing for long-term effects).

-

-

Behavioral Testing (e.g., Morris Water Maze):

-

Acclimatize the mice to the testing room and equipment.

-

Conduct acquisition trials where mice are trained to find a hidden platform in a pool of opaque water.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

Perform a probe trial where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

-

-

Biochemical and Histological Analysis:

-

Following the final treatment and behavioral testing, euthanize the mice and collect brain tissue.

-

Homogenize brain tissue to measure Aβ40 and Aβ42 levels using ELISA.

-

Perform Western blot analysis to determine the expression and activity of β-secretase (BACE1).

-

Conduct immunohistochemistry to assess microglia activation (e.g., using Iba1 staining) and neuroinflammation.

-

Toxicity Studies

This protocol provides a general framework for assessing the toxicity of FPS-ZM1.

-

In Vitro Cytotoxicity Assay (e.g., WST-8 Assay):

-

Seed cells (e.g., CHO cells) in a 96-well plate and allow them to adhere overnight.[3]

-

Treat the cells with a range of concentrations of FPS-ZM1 (e.g., 10 nM to 10 µM) for a specified duration (e.g., 72 hours).[3]

-

Add the WST-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm, which is proportional to the number of viable cells.

-

-

In Vivo Acute Toxicity Study:

-

Administer a single high dose of FPS-ZM1 to a group of healthy mice.

-

Observe the animals for signs of toxicity and mortality over a period of 14 days.

-

At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FPS-ZM1 and a typical experimental workflow for its evaluation.

RAGE Signaling Pathway

Caption: RAGE signaling cascade and the inhibitory action of FPS-ZM1.

NF-κB Signaling Pathway Activated by RAGE

Caption: RAGE-mediated activation of the NF-κB signaling pathway.

JAK/STAT Signaling Pathway in Neuroinflammation

Caption: The role of RAGE in activating the JAK/STAT pathway.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A generalized workflow for in vivo testing of FPS-ZM1.

Conclusion

FPS-ZM1 represents a promising therapeutic agent with a clear mechanism of action targeting the RAGE signaling pathway. The preclinical data strongly support its potential in treating a variety of diseases characterized by chronic inflammation and RAGE activation. Its ability to cross the blood-brain barrier makes it particularly attractive for neurodegenerative disorders like Alzheimer's disease. Further clinical investigation is warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients. This technical guide provides a comprehensive overview of the current knowledge on FPS-ZM1, serving as a valuable resource for researchers and drug development professionals in the field.

References

- 1. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. FPS ZM1 | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]

- 6. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]

- 7. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of FPS-ZM1 with the RAGE V Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor implicated in the pathogenesis of a wide range of inflammatory and chronic diseases, including Alzheimer's disease, diabetes, and cancer. The interaction of various ligands with the N-terminal V-type immunoglobulin (V) domain of RAGE triggers a cascade of downstream signaling events, leading to sustained cellular stress and inflammation. FPS-ZM1, a potent and specific small molecule inhibitor of RAGE, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the interaction between FPS-ZM1 and the RAGE V domain, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the associated signaling pathways.

Introduction to RAGE and FPS-ZM1

RAGE is a member of the immunoglobulin superfamily of cell surface receptors. Its extracellular region consists of three immunoglobulin-like domains: one V-type and two C-type (C1 and C2) domains. The V domain is the primary binding site for a diverse array of ligands, including advanced glycation end products (AGEs), S100 proteins, high mobility group box 1 (HMGB1), and amyloid-β (Aβ) peptide.[1][2] Ligand engagement with the RAGE V domain initiates intracellular signaling cascades that activate transcription factors such as NF-κB, leading to the expression of pro-inflammatory cytokines and perpetuating a state of chronic inflammation.[1][3]

FPS-ZM1 is a high-affinity RAGE antagonist that has been shown to be a blood-brain barrier-permeable, non-toxic, tertiary amide compound. It specifically targets the V domain of RAGE, thereby blocking the binding of various ligands and attenuating downstream inflammatory signaling.[4][5] This inhibitory action makes FPS-ZM1 a subject of significant interest in the development of novel therapeutics for RAGE-mediated diseases.

Quantitative Data: FPS-ZM1 and RAGE Interaction

The inhibitory potency of FPS-ZM1 has been quantified in several studies. The following table summarizes the key binding affinity data.

| Parameter | Value | Ligand(s) Inhibited | Method | Reference |

| Ki | 25 nM | General RAGE antagonist | Not specified | [4] |

| Ki | 25 ± 5 nM | Not specified | Not specified | |

| Ki | 148 nM | HMGB1 | Surface Plasmon Resonance (SPR) | [1] |

| Ki | 230 nM | S100B | Surface Plasmon Resonance (SPR) | [1] |

| EC50 | 11 ± 2 nM | Aβ-induced lipid peroxidation | Cell-based assay | [5] |

Experimental Protocols

Characterizing the interaction between FPS-ZM1 and the RAGE V domain is crucial for understanding its mechanism of action and for the development of new RAGE inhibitors. Surface Plasmon Resonance (SPR) and Co-Immunoprecipitation (Co-IP) are two powerful techniques for this purpose.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the FPS-ZM1 and RAGE V domain interaction.

Objective: To quantify the binding affinity of FPS-ZM1 to the RAGE V domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human RAGE V domain protein

-

FPS-ZM1

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+; 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

-

Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

-

Ligand Immobilization:

-

Inject the recombinant RAGE V domain protein (diluted in immobilization buffer to a concentration of 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the RAGE V domain protein to serve as a negative control.

-

-

Analyte Binding:

-

Prepare a series of concentrations of FPS-ZM1 in running buffer (e.g., ranging from 1 nM to 1 µM).

-

Inject the FPS-ZM1 solutions sequentially over both the RAGE-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the RAGE-immobilized flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values.

-

Co-Immunoprecipitation (Co-IP) to Demonstrate Inhibition of Protein-Ligand Interaction

Co-IP is a technique used to study protein-protein or protein-ligand interactions in a cellular context. In this case, it can be used to demonstrate that FPS-ZM1 inhibits the binding of a known RAGE ligand (e.g., HMGB1) to the RAGE V domain.

Objective: To qualitatively or semi-quantitatively show that FPS-ZM1 disrupts the interaction between the RAGE V domain and a specific ligand.

Materials:

-

Cells expressing the RAGE V domain (or full-length RAGE)

-

Recombinant RAGE ligand (e.g., HMGB1)

-

FPS-ZM1

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against the RAGE V domain

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Western blotting reagents and antibodies against the RAGE ligand (e.g., anti-HMGB1)

Procedure:

-

Cell Treatment:

-

Culture cells expressing the RAGE V domain to an appropriate confluency.

-

Pre-treat the cells with either vehicle (e.g., DMSO) or FPS-ZM1 at a desired concentration for a specified time (e.g., 1 hour).

-

Add the recombinant RAGE ligand (e.g., HMGB1) to the cell culture and incubate to allow for binding.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for the RAGE V domain overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Use a magnetic rack to pellet the beads and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against the RAGE ligand (e.g., anti-HMGB1).

-

Use a suitable secondary antibody and a chemiluminescent substrate to visualize the bands.

-

A decrease in the band intensity for the RAGE ligand in the FPS-ZM1-treated sample compared to the vehicle-treated sample indicates inhibition of the interaction.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway

The binding of ligands to the RAGE V domain activates multiple downstream signaling pathways, leading to inflammation. FPS-ZM1, by blocking this initial interaction, prevents the activation of these cascades.

Caption: RAGE signaling pathway and the inhibitory action of FPS-ZM1.

Experimental Workflow: Surface Plasmon Resonance

The following diagram illustrates the workflow for determining the binding kinetics of FPS-ZM1 to the RAGE V domain using SPR.

Caption: Workflow for SPR analysis of FPS-ZM1 and RAGE V domain interaction.

Logical Relationship: Co-Immunoprecipitation Inhibition

This diagram shows the logical flow of a Co-IP experiment designed to test the inhibitory effect of FPS-ZM1.

Caption: Logical workflow for a Co-IP inhibition experiment.

Conclusion

FPS-ZM1 represents a significant advancement in the development of targeted therapies for RAGE-mediated diseases. Its high affinity and specific interaction with the RAGE V domain effectively block ligand-induced signaling and subsequent inflammatory responses. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of FPS-ZM1 and to discover novel RAGE inhibitors. The continued exploration of the FPS-ZM1-RAGE interaction will undoubtedly pave the way for new treatments for a host of debilitating diseases.

References

- 1. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 4. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Impairing RAGE signaling promotes survival and limits disease pathogenesis following SARS-CoV-2 infection in mice [insight.jci.org]

An In-depth Technical Guide on the Early-Stage Efficacy of FPS-ZM1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on FPS-ZM1, a potent, blood-brain barrier-permeable inhibitor of the Receptor for Advanced Glycation End products (RAGE). It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and an understanding of the core signaling pathways involved in FPS-ZM1's mechanism of action.

Introduction

The Receptor for Advanced Glycation End products (RAGE) is a multiligand cell surface receptor belonging to the immunoglobulin superfamily.[1][2] RAGE is implicated in a range of chronic diseases, including Alzheimer's disease (AD), diabetes complications, and inflammatory disorders.[1][2] It binds various ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and amyloid-β (Aβ) peptide.[3][4] This ligand engagement triggers a cascade of intracellular signaling, leading to sustained cellular stress, inflammation, and tissue damage.[2][4]

FPS-ZM1 is a high-affinity, specific antagonist of RAGE.[3] It acts by binding to the V (variable) domain of RAGE, thereby blocking the interaction with its ligands, including Aβ.[3][4][5] Its ability to cross the blood-brain barrier (BBB) makes it a promising therapeutic candidate for neurodegenerative disorders like Alzheimer's disease.[1][3][4][6]

Mechanism of Action: The RAGE Signaling Pathway

FPS-ZM1 exerts its therapeutic effects by inhibiting the RAGE signaling pathway. Upon ligand binding, RAGE activates downstream signaling cascades, prominently featuring NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Mitogen-Activated Protein Kinases (MAPKs).[7] This activation leads to the transcription of pro-inflammatory and pro-oxidant genes. In the context of Alzheimer's disease, RAGE activation has been shown to increase the expression of BACE1 (Beta-secretase 1), a key enzyme in the production of Aβ.[4][8]

By blocking the initial ligand-RAGE interaction, FPS-ZM1 prevents this downstream activation, thereby reducing neuroinflammation, Aβ production, and cellular stress.[4][9] Studies have shown that FPS-ZM1 can inhibit RAGE-dependent BACE1 expression and suppress microglia activation.[3][4][9]

References

- 1. apexbt.com [apexbt.com]

- 2. Receptor for advanced glycation endproducts (RAGE) and the complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FPS-ZM1 [neuromics.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. FPS-ZM1 attenuates the deposition of lipid in the liver of diabetic mice by sterol regulatory element binding protein-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor for Advanced Glycation Endproduct Modulators: A New Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

FPS-ZM1 Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPS-ZM1 is a potent, high-affinity, small-molecule antagonist of the Receptor for Advanced Glycation End products (RAGE). It functions by binding to the V domain of RAGE, thereby blocking the interaction of RAGE with its various ligands, including Amyloid-β (Aβ), S100B, High Mobility Group Box 1 (HMGB1), and Advanced Glycation End products (AGEs).[1][2] This inhibition disrupts downstream signaling cascades, making FPS-ZM1 a valuable tool for investigating the role of the RAGE axis in various pathological processes, including neuroinflammation, neurodegeneration, and diabetic complications. These application notes provide detailed protocols for in vitro studies using FPS-ZM1 to investigate its effects on cellular viability, protein expression, and ligand-receptor interactions.

Mechanism of Action

FPS-ZM1 exerts its effects by competitively inhibiting the binding of ligands to the V-domain of the RAGE receptor. This blockage attenuates the activation of downstream inflammatory and stress-related signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory cytokines and β-secretase (BACE1), an enzyme involved in the production of Aβ.

Quantitative Data Summary

The following table summarizes the key quantitative data for FPS-ZM1 in various in vitro assays.

| Parameter | Ligand | Value | Assay System |

| Ki | RAGE (general) | 25 nM | Not specified |

| HMGB1 | 148 nM | Surface Plasmon Resonance (SPR)[1] | |

| S100B | 230 nM | Surface Plasmon Resonance (SPR)[1] | |

| IC50 | Aβ42 binding to RAGE | ~92 nM | Not specified |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of FPS-ZM1 or its protective effects against ligand-induced cell death.

Materials:

-

Cells (e.g., primary microglia, SH-SY5Y neuroblastoma cells)

-

96-well culture plates

-

Complete culture medium

-

FPS-ZM1 (stock solution in DMSO)

-

RAGE ligand (e.g., AGEs-BSA, Aβ40/42)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Pre-treatment with FPS-ZM1: After 24 hours, replace the medium with fresh medium containing various concentrations of FPS-ZM1 (e.g., 25, 50, 100 nM).[3] A vehicle control (DMSO) should be included. Incubate for 1 hour.[3]

-

Ligand Treatment: Add the RAGE ligand (e.g., 300 µg/mL AGEs-BSA) to the wells and incubate for an additional 24 hours.[3]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control group.

Western Blot Analysis

This protocol is used to determine the effect of FPS-ZM1 on the expression of key proteins in the RAGE signaling pathway.

Materials:

-

Cells treated with FPS-ZM1 and/or RAGE ligands

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RAGE, anti-NF-κB p65, anti-phospho-NF-κB p65, anti-BACE1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse treated cells with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Dilutions to be optimized, typically 1:1000).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ-RAGE Binding

This protocol measures the ability of FPS-ZM1 to inhibit the binding of Aβ to RAGE.

Materials:

-

96-well high-binding ELISA plates

-

Recombinant soluble RAGE (sRAGE)

-

Recombinant soluble LRP (sLRP) as a negative control

-

Biotinylated Aβ40 or Aβ42

-

FPS-ZM1

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (PBST: PBS with 0.05% Tween-20)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL sRAGE or sLRP in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibition: Add 50 µL of various concentrations of FPS-ZM1 to the wells.

-

Ligand Binding: Add 50 µL of 100 nM biotinylated Aβ40 or Aβ42 to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP (diluted according to manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of inhibition of Aβ binding by FPS-ZM1.

References

- 1. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for in vivo Administration of FPS-ZM1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of FPS-ZM1, a potent and specific inhibitor of the Receptor for Advanced Glycation End products (RAGE), in mouse models. FPS-ZM1 is a valuable tool for studying the roles of RAGE in various pathological conditions, including neurodegenerative diseases, inflammation, and diabetes.[1][2][3]

Mechanism of Action: FPS-ZM1 is a blood-brain barrier-permeable, non-toxic tertiary amide compound that acts as a high-affinity RAGE-specific inhibitor.[1] It functions by binding to the V domain of RAGE, thereby blocking the interaction of RAGE with its various ligands, such as Amyloid-β (Aβ), S100 proteins, and High Mobility Group Box 1 (HMGB1).[1][4] This blockade inhibits downstream signaling pathways, including the JAK/STAT and NF-κB pathways, which are implicated in inflammatory responses, oxidative stress, and cellular damage.[2][3][5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing FPS-ZM1 in various mouse models.

Table 1: In Vivo Efficacy and Dosage of FPS-ZM1 in Mouse Models

| Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |

| APPsw/0 (Alzheimer's Disease) | 1 mg/kg | Intravenous (i.v.) | Not specified | Inhibited RAGE-mediated influx of circulating Aβ40 and Aβ42 into the brain. Reduced Aβ40 and Aβ42 levels in the brain. Normalized cognitive performance and cerebral blood flow. | [1][6] |

| C57BL/6J (LPS-induced inflammation) | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Ameliorated proliferation and activation of microglia in the hippocampus. Alleviated overproduction of pro-inflammatory cytokines IL-1β and TNF-α in the hippocampus. | [2] |

| Aged Mice (Sevoflurane-induced delirium-like behavior) | 1.0 mg/kg | Intraperitoneal (i.p.) | Once daily for 7 consecutive days | Attenuated delirium-like behaviors. | [7] |

| Focal Cerebral Ischemia Rats | Not specified | Intraperitoneal (i.p.) | Not specified | Reduced neuroinflammation by inhibiting the ligand/RAGE/NF-κB pathway. | [5] |

| SARS-CoV-2 Infected K18-hACE2 Mice | Not specified | Intraperitoneal (i.p.) | Daily | Improved survival. | [8] |

Table 2: Pharmacokinetic and Toxicity Data of FPS-ZM1 in Mice

| Parameter | Value/Observation | Mouse Strain | Administration Route | Reference |

| Toxicity | No observed toxicity at 500 mg/kg (500-fold higher than therapeutic dose). No changes in physiological functions, blood gasses, glucose levels, or hepatic and renal function tests. | C57BL/6 and APPsw/0 | Intraperitoneal (i.p.) | [6][9] |

| Blood-Brain Barrier Permeability | Readily crosses the blood-brain barrier. | Not specified | Not specified | [1][10] |

Experimental Protocols

Preparation of FPS-ZM1 for in vivo Administration

a) Vehicle Solution Preparation:

The choice of vehicle is critical for ensuring the solubility and stability of FPS-ZM1. Two commonly used vehicle formulations are:

-

DMSO/Saline Solution:

-

Dissolve FPS-ZM1 in 100% Dimethyl sulfoxide (DMSO) to create a stock solution.

-

For injections, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. A final DMSO concentration of 0.1% is often used.[7]

-

-

PEG300/Tween80/Saline Solution:

-

Dissolve FPS-ZM1 in DMSO to create a stock solution (e.g., 65 mg/mL).

-

For a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of Polyethylene glycol 300 (PEG300) and mix until clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of sterile double-distilled water (ddH2O) to reach a final volume of 1 mL.

-

It is recommended to use this solution immediately after preparation.[1]

-

-

Corn Oil Suspension:

-

Dissolve FPS-ZM1 in DMSO to create a stock solution (e.g., 65 mg/mL).

-

For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix thoroughly.

-

This suspension should be used immediately.[1]

-

b) FPS-ZM1 Solution Preparation:

-

Calculate the required amount of FPS-ZM1 based on the desired dose (e.g., 1 mg/kg or 10 mg/kg) and the weight of the mice.

-

Prepare the chosen vehicle solution as described above.

-

Dissolve the calculated amount of FPS-ZM1 in the vehicle solution to achieve the final desired concentration for injection. Ensure the solution is clear and free of precipitates. Sonication may be used to aid dissolution.

Administration Protocol

a) Route of Administration:

-

Intraperitoneal (i.p.) Injection: This is a common and effective route for systemic administration of FPS-ZM1.[2][7]

-

Intravenous (i.v.) Injection: This route provides direct entry into the bloodstream and can be used for rapid distribution.[1][11]

b) Dosing and Frequency:

-

For Anti-inflammatory and Neuroprotective Effects: A dose of 1 mg/kg to 10 mg/kg administered daily has been shown to be effective in various models.[1][2][7]

-

Toxicity Studies: High doses of up to 500 mg/kg have been used to assess the safety profile of FPS-ZM1 without observing toxic effects.[6][9]

c) Example Experimental Workflow (LPS-induced Inflammation Model):

This protocol is based on a study investigating the anti-inflammatory effects of FPS-ZM1.[2]

-

Animal Acclimatization: Acclimatize C57BL/6J mice to the housing conditions for at least one week before the experiment.

-

FPS-ZM1 Administration: Administer FPS-ZM1 (10 mg/kg) or the vehicle solution via intraperitoneal injection.

-

LPS Challenge: One hour after the FPS-ZM1 or vehicle injection, administer Lipopolysaccharide (LPS) (5 mg/kg) via intraperitoneal injection to induce an inflammatory response.

-

Tissue Collection: At a predetermined time point after the LPS challenge (e.g., 24 hours), euthanize the mice.

-

Analysis: Collect the hippocampus or other tissues of interest for analysis of inflammatory markers (e.g., IL-1β, TNF-α) and microglial activation.

Visualizations

Signaling Pathways

Caption: RAGE signaling pathway and the inhibitory action of FPS-ZM1.

Experimental Workflow

Caption: General experimental workflow for in vivo FPS-ZM1 administration.

References

- 1. selleckchem.com [selleckchem.com]

- 2. FPS-ZM1 inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 4. FPS-ZM1 [neuromics.com]

- 5. researchgate.net [researchgate.net]

- 6. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for FPS-ZM1 in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of FPS-ZM1, a potent and specific inhibitor of the Receptor for Advanced Glycation End products (RAGE), in preclinical rat studies.

Summary of Recommended Dosages

FPS-ZM1 has been utilized in various rodent models to investigate its therapeutic potential in a range of diseases. The following table summarizes the reported dosages for FPS-ZM1 in rat and mouse studies. It is important to note that the optimal dosage may vary depending on the specific rat strain, age, disease model, and intended therapeutic effect. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for a particular experimental setup.

| Species | Administration Route | Dosage | Study Focus | Reference |

| Rat | Oral Gavage | Not explicitly stated, administered for 12 weeks | Renal injury in spontaneously hypertensive rats | [1] |

| Rat | Intraperitoneal (i.p.) | Not explicitly stated | Neuroprotective effects in an AGEs-RAGE-activated model | [2][3] |

| Mouse | Intraperitoneal (i.p.) | 1 mg/kg/day | Alzheimer's disease model (APPsw/0 mice) | [4] |

| Mouse | Intravenous (i.v.) | 1 mg/kg | Pharmacokinetic studies | [4] |

Experimental Protocols

Preparation of FPS-ZM1 for In Vivo Administration

Proper solubilization and formulation of FPS-ZM1 are critical for its bioavailability and efficacy in in vivo studies. FPS-ZM1 is sparingly soluble in aqueous solutions and requires a suitable vehicle for administration.

a) For Intraperitoneal (i.p.) and Intravenous (i.v.) Injection:

A common vehicle for parenteral administration involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Tween 80, and saline.

-

Materials:

-

FPS-ZM1 powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300 or PEG400

-

Tween 80

-

Sterile Saline (0.9% NaCl)

-

-

Procedure:

-

Dissolve FPS-ZM1 in DMSO to create a stock solution.

-

For the final injection solution, a common formulation is a ratio of DMSO:PEG300:Tween 80:Saline . A suggested starting ratio is 5:30:5:60 (v/v/v/v).

-

First, mix the required volume of the FPS-ZM1 stock solution in DMSO with PEG300.

-

Add Tween 80 to the mixture and vortex until the solution is clear.

-

Finally, add the sterile saline to the desired final volume and mix thoroughly.

-

The final concentration of DMSO should be kept low to minimize potential toxicity.

-

b) For Oral Gavage:

A vehicle of DMSO and corn oil can be used for oral administration.

-

Materials:

-

FPS-ZM1 powder

-

Dimethyl Sulfoxide (DMSO)

-

Corn oil

-

-

Procedure:

-

Dissolve FPS-ZM1 in DMSO to create a stock solution.

-

Mix the FPS-ZM1/DMSO stock solution with corn oil to achieve the desired final concentration. A common starting ratio is 1:9 (v/v) of DMSO to corn oil.

-

Administration Protocols

The following are general guidelines for the administration of FPS-ZM1 to rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

a) Intraperitoneal (i.p.) Injection:

-

Restraint: Properly restrain the rat to expose the abdomen.

-

Injection Site: The lower right or left abdominal quadrant is the preferred site to avoid puncturing the cecum or bladder.

-

Procedure:

-

Disinfect the injection site with 70% ethanol.

-

Insert a 23-25 gauge needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate to ensure that the needle has not entered a blood vessel or organ.

-

Inject the FPS-ZM1 solution slowly.

-

Withdraw the needle and monitor the animal for any adverse reactions.

-

b) Intravenous (i.v.) Injection:

-

Injection Site: The lateral tail vein is the most common site for i.v. injections in rats.

-

Procedure:

-

Warm the rat's tail to dilate the veins, for example, by using a heat lamp or warm water.

-

Place the tail on a firm surface.

-

Insert a 27-30 gauge needle into the vein, parallel to the vein's direction.

-

Inject the FPS-ZM1 solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

c) Oral Gavage:

-

Equipment: Use a flexible or rigid gavage needle of appropriate size for the rat.

-

Procedure:

-

Gently restrain the rat in an upright position.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

-

Administer the FPS-ZM1 solution slowly.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress.

-

Signaling Pathway

FPS-ZM1 is a specific inhibitor of the Receptor for Advanced Glycation End products (RAGE). RAGE is a multiligand receptor of the immunoglobulin superfamily that plays a critical role in the pathogenesis of various inflammatory diseases, diabetic complications, neurodegenerative disorders, and cancer.

The binding of ligands such as Advanced Glycation End products (AGEs), amyloid-beta (Aβ), S100 proteins, and High Mobility Group Box 1 (HMGB1) to RAGE activates multiple downstream signaling cascades. A key adaptor protein in this process is Diaphanous-related formin 1 (DIAPH1), which acts as a cytoplasmic hub. RAGE activation leads to the stimulation of pathways including the Mitogen-Activated Protein Kinase (MAPK) cascades (MEK/ERK), Phosphoinositide 3-kinase (PI3K)/AKT, and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT). These pathways ultimately converge on the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), leading to the expression of pro-inflammatory and pro-oxidant genes.